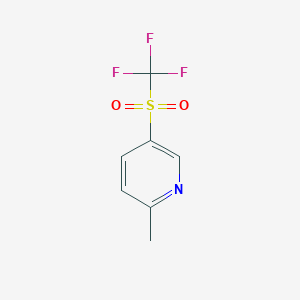
2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a sulfonyl group (-SO2-) attached to a pyridine ring. The incorporation of fluorine atoms in organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-chloropyridine with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl and sulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, sulfonamides, and other derivatives with modified functional groups .
Applications De Recherche Scientifique
2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfonyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)pyridine-2-thiol
- 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Uniqueness
2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine is unique due to the presence of both a trifluoromethyl group and a sulfonyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C7H6F3NO2S |
|---|---|
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
2-methyl-5-(trifluoromethylsulfonyl)pyridine |
InChI |
InChI=1S/C7H6F3NO2S/c1-5-2-3-6(4-11-5)14(12,13)7(8,9)10/h2-4H,1H3 |
Clé InChI |
MRKSMSBZYCMWCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


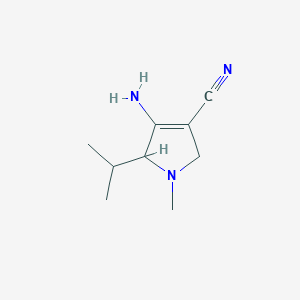

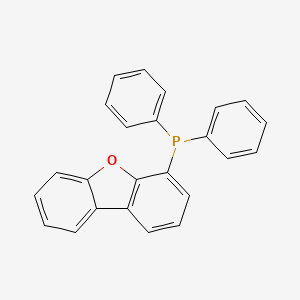
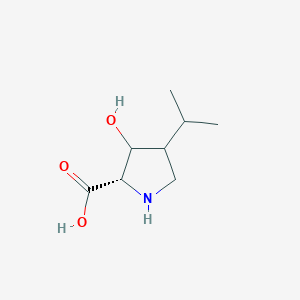
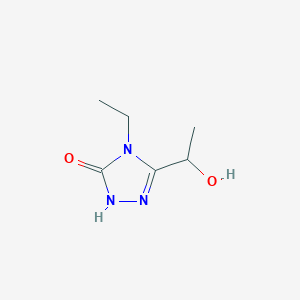
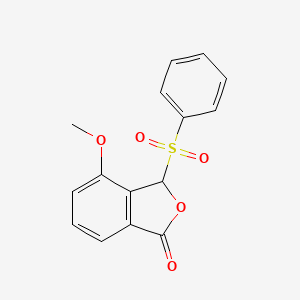


![5-methyl-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15206947.png)
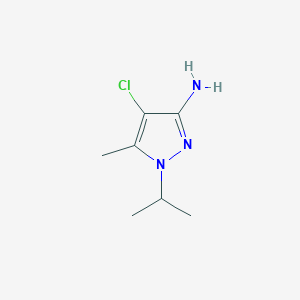

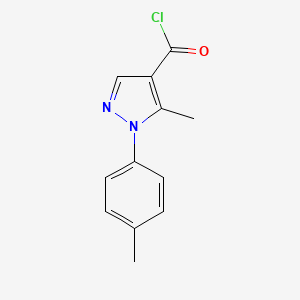
![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
